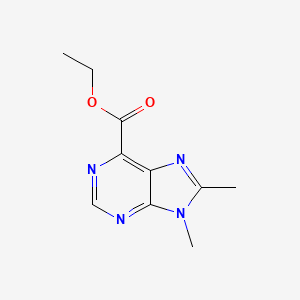
Ethyl 8,9-dimethyl-9H-purine-6-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 8,9-dimethyl-9H-purine-6-carboxylate is a chemical compound with the molecular formula C10H12N4O2 It is a derivative of purine, a heterocyclic aromatic organic compound that plays a crucial role in biochemistry, particularly in the structure of DNA and RNA
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 8,9-dimethyl-9H-purine-6-carboxylate typically involves the reaction of 8,9-dimethyl-9H-purine-6-carboxylic acid with ethanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to facilitate esterification. The process can be summarized as follows:
Starting Material: 8,9-dimethyl-9H-purine-6-carboxylic acid
Reagent: Ethanol
Catalyst: Acid catalyst (e.g., sulfuric acid)
Reaction Conditions: Reflux
The reaction yields this compound as the ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.
Analyse Des Réactions Chimiques
Types of Reactions
Ethyl 8,9-dimethyl-9H-purine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Ethyl 8,9-dimethyl-9H-purine-6-carboxylate has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting purine receptors.
Biological Studies: The compound is studied for its potential effects on cellular processes and its role in biochemical pathways.
Industrial Applications: It is used in the development of specialty chemicals and as a building block for more complex molecules.
Mécanisme D'action
The mechanism of action of Ethyl 8,9-dimethyl-9H-purine-6-carboxylate involves its interaction with specific molecular targets, such as purine receptors or enzymes involved in nucleotide metabolism. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular interactions depend on the specific application and context of use.
Comparaison Avec Des Composés Similaires
Similar Compounds
9-Ethyl-9H-purine: A similar compound with a different substitution pattern.
8-Methyl-9H-purine-6-carboxylate: Another derivative with a single methyl group.
Uniqueness
Ethyl 8,9-dimethyl-9H-purine-6-carboxylate is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical properties compared to other purine derivatives. Its dual methyl groups at positions 8 and 9 can influence its reactivity and interactions with biological targets.
Propriétés
Formule moléculaire |
C10H12N4O2 |
|---|---|
Poids moléculaire |
220.23 g/mol |
Nom IUPAC |
ethyl 8,9-dimethylpurine-6-carboxylate |
InChI |
InChI=1S/C10H12N4O2/c1-4-16-10(15)8-7-9(12-5-11-8)14(3)6(2)13-7/h5H,4H2,1-3H3 |
Clé InChI |
HGHNNUQHCNSQCA-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C2C(=NC=N1)N(C(=N2)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



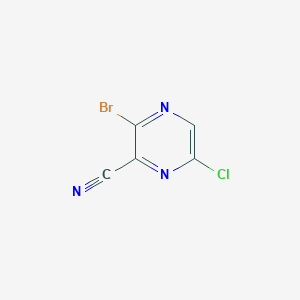
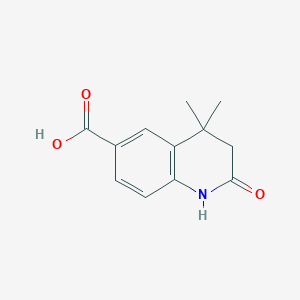
![3,5,5-Trimethyl-5,6-dihydro-[1,2,4]triazolo[3,4-a]isoquinoline](/img/structure/B11887538.png)



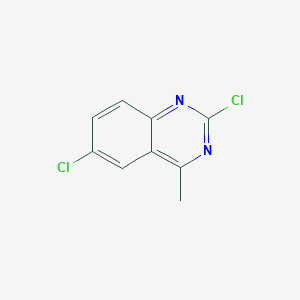

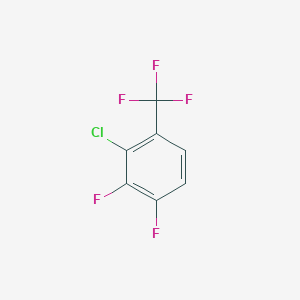
![11h-Indeno[1,2-b]quinoxaline](/img/structure/B11887570.png)
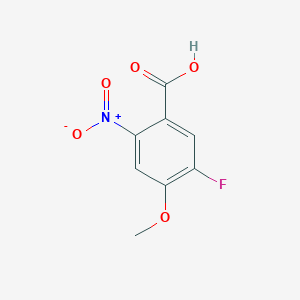
![7-Methyl-1,2,3,4-tetrahydrocyclopenta[b]indole-2-carboxylic acid](/img/structure/B11887579.png)
![4-Methyl-3,4-dihydro-2H-[1,4]oxazino[2,3-F]isoquinolin-7(8H)-one](/img/structure/B11887601.png)
